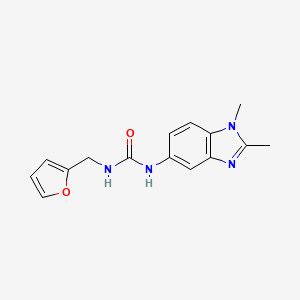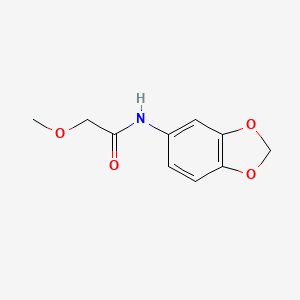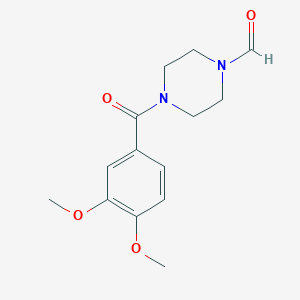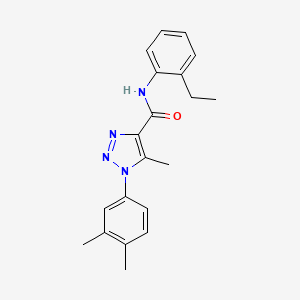
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea, also known as DBU, is a small molecule inhibitor that has shown potential in various scientific research applications. DBU is a synthetic compound that has been developed using a unique synthesis method.
Applications De Recherche Scientifique
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to induce apoptosis in cancer cells. In neurodegenerative diseases, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to protect against neuronal damage and reduce inflammation. In infectious diseases, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to inhibit the growth of bacteria and viruses.
Mécanisme D'action
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins, including oncogenic proteins. By inhibiting Hsp90, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea destabilizes these proteins and induces their degradation, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to have minimal toxicity in vitro and in vivo, and it has also been shown to be stable in various physiological conditions. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to inhibit the growth of cancer cells at low concentrations, and it has also been shown to induce apoptosis in cancer cells. In neurodegenerative diseases, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to protect against neuronal damage and reduce inflammation. In infectious diseases, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to inhibit the growth of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea is its high purity and yield, which makes it easy to use in lab experiments. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has also been shown to have minimal toxicity in vitro and in vivo, which makes it a promising candidate for further studies. However, one of the limitations of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea research, including the development of more potent analogs, the investigation of its potential in combination therapies, and the exploration of its mechanism of action in more detail. Additionally, the potential of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea in other scientific research areas, such as immunology and stem cell research, should also be investigated.
Méthodes De Synthèse
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea is synthesized using a three-step process that involves the reaction of 5-chloro-1,2-dimethylbenzimidazole with 2-furylmethylamine, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal, and finally, the reaction of the resulting intermediate with urea. The final product is obtained in high purity and yield.
Propriétés
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-17-13-8-11(5-6-14(13)19(10)2)18-15(20)16-9-12-4-3-7-21-12/h3-8H,9H2,1-2H3,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNBBYRGFRQILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dimethylbenzimidazol-5-yl)-3-(furan-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)




![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)

